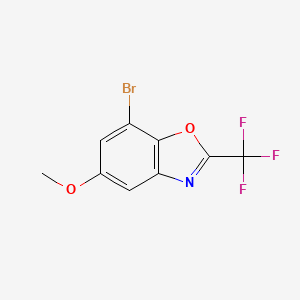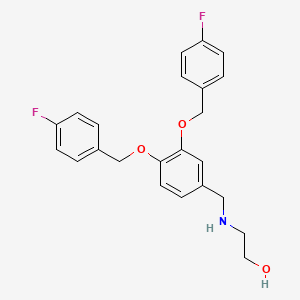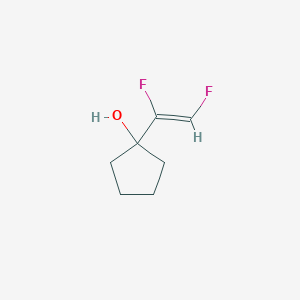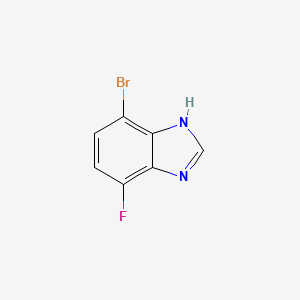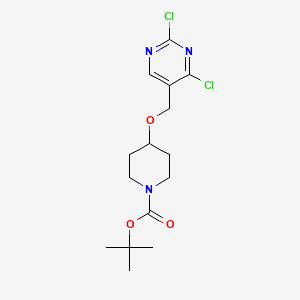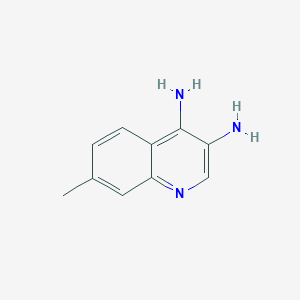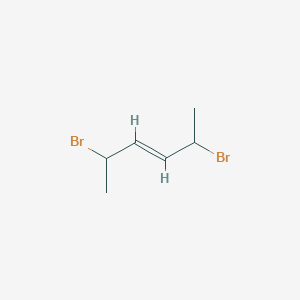
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from a chiral precursor. The reaction conditions often include the use of protecting groups to ensure the selectivity of the reactions. For example, the use of tert-butyl groups can be employed to protect the amino and hydroxyl functionalities during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalytic processes, where enzymes are used to catalyze the reactions under mild conditions. This approach can be advantageous due to its high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the pyridine ring can yield a piperidine derivative .
Scientific Research Applications
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking the substrate binding or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
(2S,3S)-2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid: Another positional isomer with the pyridine ring attached at the 4-position.
Uniqueness
The uniqueness of (2S,3S)-2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid lies in its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its positional isomers. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-3-1-2-4-10-5/h1-4,6-7,11H,9H2,(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
INRYMZVFTGJQJH-NKWVEPMBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=NC(=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)

